molecular formula C8H9NOS B3024935 N-cyclopropylthiophene-3-carboxamide CAS No. 1090897-27-0

N-cyclopropylthiophene-3-carboxamide

Cat. No.: B3024935
CAS No.: 1090897-27-0
M. Wt: 167.23 g/mol
InChI Key: ATSZRBAQYMEJSF-UHFFFAOYSA-N
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Description

N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom

Scientific Research Applications

N-cyclopropylthiophene-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylthiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the aforementioned synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-cyclopropylthiophene-3-carboxamide is not well-documented. as a thiophene derivative, it may interact with biological targets through its sulfur-containing ring, which can participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropylthiophene-3-carboxamide is unique due to its specific cyclopropyl and thiophene moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclopropylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8(9-7-1-2-7)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZRBAQYMEJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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